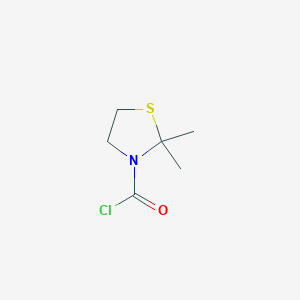

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride

Description

Properties

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNOS/c1-6(2)8(5(7)9)3-4-10-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGSSBINZIPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CCS1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The thiazolidine ring can undergo oxidation and reduction, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Thiazolidine derivatives have shown promise in various therapeutic areas, such as anticancer, antimicrobial, and anti-inflammatory applications.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The sulfur and nitrogen atoms in the ring play a crucial role in these interactions, often enhancing the compound’s pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-dimethyl-1,3-thiazolidine-3-carbonyl chloride with related compounds, focusing on structural features, reactivity, and applications.

Thiazolidine vs. Thiazole Derivatives

(a) 5-Methyl-1,3-thiazole-2-carbonyl Chloride (CAS: 61291-22-3)

- Reactivity : The unsaturated thiazole ring increases electron-deficient character, enhancing electrophilicity at the carbonyl chloride. However, reduced steric hindrance compared to thiazolidines may alter reaction pathways.

- Key Difference : Thiazole’s unsaturation vs. thiazolidine’s saturation affects both electronic properties and synthetic utility .

(b) 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbonyl Chloride

- Structure : Thiazole ring substituted with a dichlorophenyl group at the 2-position and carbonyl chloride at the 4-position.

- Reactivity : The electron-withdrawing dichlorophenyl group enhances electrophilicity of the carbonyl chloride, favoring nucleophilic substitution.

- Applications : Likely used in agrochemicals (e.g., pesticides or herbicides) due to halogenated aromatic systems, similar to DCAC-derived compounds in .

- Key Difference: Substituted aromatic systems broaden applications in pesticidal chemistry but reduce versatility in non-aromatic syntheses .

Thiazolidine vs. Oxazolidine Derivatives

(RS)-3-Dichloroacetyl-5-(2-furanyl)-2,2-dimethyl-1,3-oxazolidine

- Structure : Oxazolidine ring (oxygen instead of sulfur) with dichloroacetyl and furanyl substituents.

- Applications: Intermediate in agrochemicals (e.g., herbicides), as noted for dichloroacetyl chloride (DCAC) derivatives in .

- Key Difference : Heteroatom substitution (O vs. S) alters polarity and metabolic stability, influencing biological activity .

Carbonyl Chloride vs. Sulfonyl Chloride Derivatives

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl Chloride

- Structure : Thiazole ring with sulfonyl chloride (–SO₂Cl) at the 5-position and trifluoromethyl/methyl substituents.

- Reactivity : Sulfonyl chlorides are stronger electrophiles than carbonyl chlorides, favoring sulfonation reactions.

- Applications : Likely used in surfactants or sulfonamide drug synthesis, contrasting with acylative applications of carbonyl chlorides.

- Key Difference : Functional group (–COCl vs. –SO₂Cl) dictates reaction mechanisms and end products .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends : Thiazolidine carbonyl chlorides exhibit balanced electrophilicity and steric hindrance, ideal for controlled acylations. In contrast, thiazole analogs (e.g., 5-methyl derivative in ) may face stability challenges, limiting industrial use.

- Biological Applications : Halogenated thiazoles (e.g., ) are prioritized in agrochemicals due to enhanced bioactivity, while thiazolidines find roles in drug design for their metabolic stability.

- Synthetic Flexibility : Sulfonyl chlorides () and oxazolidines () serve divergent pathways, underscoring the importance of functional group selection in target-oriented synthesis.

Biological Activity

2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thiazolidines known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and antidiabetic properties.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring, which is critical for its biological activity. The presence of the carbonyl chloride functional group enhances its reactivity and potential interactions with biological targets.

Target Interactions : Compounds similar to this compound have been shown to interact with various receptors and enzymes. These interactions can modulate biochemical pathways that are crucial for maintaining cellular homeostasis.

Biochemical Pathways : The compound may influence pathways related to oxidative stress and inflammation, which are pivotal in many disease processes. Research has indicated that thiazolidine derivatives can act as euglycemic agents, potentially aiding in the management of diabetes by improving insulin sensitivity and glucose metabolism .

Antioxidant Activity

Studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, they can increase non-protein sulfhydryl (NPSH) levels in tissues, which is indicative of their ability to scavenge reactive oxygen species (ROS) . This property is particularly beneficial in protecting against oxidative damage in various cell types.

Antidiabetic Effects

Research involving animal models has shown that related thiazolidines can lower blood glucose levels effectively. In one study, compounds with a thiazolidine structure were tested on diabetic rats and resulted in improved glycemic control . This suggests that this compound may also possess similar antidiabetic effects.

Insecticidal and Herbicidal Activities

The compound has been evaluated for its agricultural applications as well. It exhibited moderate insecticidal activity against aphids and some herbicidal activity against specific plant species at certain concentrations . These findings indicate potential uses in pest management.

Case Studies

- Euglycemic Activity Study : In a controlled experiment with Wistar rats, administration of compounds similar to this compound demonstrated significant reductions in blood glucose levels after streptozotocin-induced diabetes. This study highlighted the compound's potential as an effective antidiabetic agent .

- Antioxidant Efficacy Assessment : A study assessing the impact of thiazolidine derivatives on liver tissues showed increased levels of NPSH and enhanced activity of sulfurtransferases. This suggests a protective role against hepatic oxidative stress .

Comparative Analysis

Q & A

Q. Key Recommendations for Researchers :

- Prioritize anhydrous conditions and inert atmospheres for synthesis and storage.

- Cross-validate spectral data with computational models (e.g., NMR chemical shift prediction via ACD/Labs).

- Use AI-driven retrosynthetic tools to design novel derivatives for biological screening (e.g., agrochemical intermediates ).

Data Sources : Monatshefte für Chemie , PubChem/EPA DSSTox , Synthetic protocols , Crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.